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Compound of Interest

Compound Name: 5-Chloro-6-methyl-8-quinolinamine
CAS No.: 1379322-54-9
Cat. No.: B1403362
Get Quote
& J

Executive Summary & Molecular Identity[1][2]

5-Chloro-6-methyl-8-quinolinamine (also known as 5-chloro-6-methylquinolin-8-amine) is a
specialized 8-aminoquinoline scaffold.[1][2] Historically associated with antimalarial
pharmacophores (analogous to primaquine and tafenoquine), it has recently emerged as a
critical intermediate in the synthesis of Sigma-2 (

) receptor ligands for pancreatic cancer therapy and hepcidin antagonists.

Its physicochemical profile is dominated by the interplay between the electron-withdrawing
chlorine at C5, the electron-donating methyl at C6, and the amphoteric nature of the 8-
aminoquinoline core.[1] This unique substitution pattern imparts increased lipophilicity and
modulated basicity compared to the parent 8-aminoquinoline, significantly influencing its
pharmacokinetic (PK) behavior.[1][2]

Chemical Identification
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Parameter Detail

Chemical Name 5-Chloro-6-methylquinolin-8-amine

Molecular Formula

Molecular Weight 192.64 g/mol

InChl Key PEYOHXTZJKSTLE-UHFFFAOYSA-N

Intermediate for Sigma-2 ligands; Antimalarial

Common Role
scaffold

Appearance Yellow to amber solid/oil (darkens on oxidation)

Physicochemical Properties (The Core)

The following data aggregates experimental observations with high-fidelity consensus
predictions (ACD/Labs, ChemAxon) essential for formulation and ADME optimization.

lonization & Lipophilicity
The molecule possesses two ionizable nitrogens.[1][2] The quinoline ring nitrogen (

) is the primary basic center, while the exocyclic amine (

) is weakly basic due to conjugation with the aromatic system.[2]
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Property

Value (Approx.)

Mechanistic Insight

pKa (

)

3.2-38

Lower than quinoline (4.[1]9)
due to the inductive electron-
withdrawing effect of 5-Cl,
partially offset by 6-Me.[1]

pKa (

<1.0

Negligible basicity in
physiological range; acts as a
H-bond donor.[1][2]

LogP (Octanol/Water)

26-29

High Lipophilicity. The 5-CI (+0.
[1][2]71) and 6-Me (+0.[1]
[2]56) substituents significantly
increase hydrophobicity
compared to 8-aminoquinoline
(LogP ~1.8).[1][2]

LogD (pH 7.4)

At physiological pH, the
molecule is predominantly
neutral (>99%), maximizing

membrane permeability.[2]

TPSA

~39 Az

Favorable for BBB penetration
(CNS active potential).[1][2]

Solubility Profile

o Water: Insoluble (< 0.1 mg/mL) at neutral pH.[1][2]

e Acidic Media (0.1 N HCI): Soluble (Formation of hydrochloride salt).[2]

¢ Organic Solvents: Highly soluble in DMSO, Methanol, DCM, and THF.[2]

Stability & Reactivity[1][2]

o Oxidation Sensitivity: The 8-amino group renders the molecule susceptible to oxidative

degradation (forming quinone imines), especially in solution.[1][2] Storage under inert

atmosphere (Ar/N2) is mandatory.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.chemicalbook.com/synthesis/5-chloro-8-hydroxyquinoline.htm
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=7047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Photostability: Light-sensitive; degradation accelerates in solution under UV exposure.[1][2]

Synthetic Pathway & Impurity Profiling[1][2]

The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically proceeds via the reduction of
its nitro-precursor.[1] The choice of reducing agent is critical to prevent de-halogenation (loss of
5-CI).[1][2]

Recommended Synthetic Workflow (Zn/NH4CIl Method)

Recent literature (2025) favors a Zinc-mediated reduction over catalytic hydrogenation to
preserve the chlorine substituent.[1][2]

. Pt i
5-Chloro-6-methyl- Zn dust / NH4CI Partial Red. p.| Hydroxylamine __ Full Red. p| 5-Chloro-6-methyl-
8-nitroquinoline (THF:H20 1:1) | Intermediate : 8-quinolinamine
I

____________

Click to download full resolution via product page

Figure 1: Selective reduction pathway preserving the C5-Chlorine atom.[1]

Step-by-Step Protocol

o Preparation: Dissolve 5-chloro-6-methyl-8-nitroquinoline (1.0 eq) in a 1:1 mixture of THF and
water.

» Activation: Add saturated agueous Ammonium Chloride (

) solution (approx. 5-10 eq).

e Reduction: Add Zinc dust (10 eq) portion-wise at room temperature. Caution: Exothermic
reaction.[1][2]

e Monitoring: Stir vigorously. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The yellow
nitro compound will fade; the amine product is often fluorescent or stains distinctively.[1][2]

» Workup: Filter off excess Zn. Basify filtrate slightly (pH ~8-9) with

[1][2] Extract with EtOAc.[1][2]
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« Purification: Flash column chromatography (Silica gel). The amine typically elutes after non-
polar impurities but before degradation products.[1][2]

Experimental Protocols for Property Validation

As a self-validating system, use these protocols to confirm the identity and purity of the

synthesized material.

pKa Determination (Potentiometric Titration)

» Rationale: Accurate pKa is vital for predicting salt formation and lysosomal trapping.[1][2]
e Method:

o Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 60:40) to

ensure solubility.
o Titrate with 0.1 M HCI followed by back-titration with 0.1 M KOH.

o Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different methanol
percentages (30%, 40%, 50%, 60%) and extrapolate to 0% organic solvent to obtain the
aqueous pKa.

LogP Measurement (Shake-Flask Method)

o Rationale: Validates lipophilicity for formulation.

e Method:
o Prepare mutually saturated n-octanol and water (pH 7.4 phosphate buffer).[1][2]
o Dissolve compound in the octanol phase.[1][2]
o Equilibrate with buffer for 4 hours at 25°C.

o Separate phases and analyze concentration in both phases using HPLC-UV (Detection:
254 nm).

o Calculate:
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2]

Biological Context & Applications[1][2][3][4][5][6]
Sigma-2 Receptor Ligands

Recent studies (2025) highlight this amine as a precursor for Quinolyl Pyrazinamides.[1][2]
These hybrids target the Sigma-2 (

) receptor, which is overexpressed in pancreatic cancer.[1][2] The 5-Cl/6-Me substitution
pattern is crucial for optimizing the hydrophobic interaction within the ligand-binding pocket of
the receptor.[1]

Antimalarial Activity

Structurally related to Primaquine, the 5-chloro substitution blocks the C5 metabolic hotspot,
potentially reducing the formation of hemotoxic metabolites (like 5-hydroxy-6-methoxy-8-
aminoquinoline) responsible for methemoglobinemia.[1]

5-Chloro-6-methyl-
8-quinolinamine
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Figure 2: Structure-Activity Relationship (SAR) and therapeutic utility.
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e Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor
Ligands.Journal of Medicinal Chemistry / PMC. (2025).[1][2] Describes the synthesis of 5-
chloro-6-methylquinolin-8-amine via Zn/NH4CI reduction.

» Hepcidin Antagonists and Methods of Use.Patent CN103492028B.[1][2] Identifies the
compound as a key intermediate in sulfonamide synthesis.[1][2]

o Physicochemical Properties of 8-Aminoquinolines.PubChem Compound Summary. General
properties of the 8-aminoquinoline class used for consensus prediction.

e Benchchem Technical Guide: Chloro-Methylquinolines. General synthetic strategies for
chloro-methyl quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 5-
Chloro-6-methyl-8-quinolinamine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1403362/docs#technical-monograph-
physicochemical-profiling-of-5-chloro-6-methyl-8-quinolinamine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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